

An In-depth Technical Guide to Versetamide (CAS Number: 129009-83-2)

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Compound of Interest

Compound Name: Versetamide

Cat. No.: B162505

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Abstract

Versetamide, an acyclic, non-ionic chelating agent, plays a pivotal role in the field of diagnostic imaging. This technical guide provides a comprehensive overview of **Versetamide**, focusing on its core function as the ligand in the gadolinium-based contrast agent (GBCA)

Gadoversetamide (marketed as OptiMARK™). This document details the chemical and physical properties of **Versetamide**, the mechanism of action of Gadoversetamide, and extensive pharmacokinetic data. Furthermore, it outlines the experimental protocols for the synthesis of **Versetamide**, the formulation of Gadoversetamide injection, and the quality control assays essential for its characterization and release. Visual diagrams are provided to illustrate the synthesis workflow and the fundamental chelation process.

Introduction

Versetamide, with the CAS number 129009-83-2, is a derivative of diethylenetriamine pentaacetic acid (DTPA).[1] Its primary and sole application in the pharmaceutical industry is as a chelating agent for the paramagnetic gadolinium (Gd^{3+}) ion.[2][3] The resulting complex, Gadoversetamide, is a gadolinium-based contrast agent (GBCA) used to enhance the quality of magnetic resonance imaging (MRI) scans.[2][3] Free gadolinium ions are highly toxic; **Versetamide** forms a stable complex with Gd^{3+} , enabling its safe administration to patients for diagnostic purposes.[3] Gadoversetamide is indicated for use in MRI of the central nervous system and the liver to facilitate the visualization of lesions with abnormal vascularity.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Versetamide** is presented in Table 1.

Property	Value	Reference
CAS Number	129009-83-2	[1]
Molecular Formula	C ₂₀ H ₃₇ N ₅ O ₁₀	[1]
Molecular Weight	507.54 g/mol	[1]
IUPAC Name	2-[bis[2-[carboxymethyl]-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid	[1]

Mechanism of Action of Gadoversetamide

The clinical utility of **Versetamide** is realized through its complex with gadolinium, **Gadoversetamide**. **Gadoversetamide** is a paramagnetic agent that, when placed in a magnetic field, develops a magnetic moment.[4] This large magnetic moment enhances the relaxation rates of water protons in its vicinity, primarily by shortening the T1 relaxation time.[4] This leads to an increase in signal intensity (brightness) in T1-weighted MRI images, thereby improving the contrast between normal and pathological tissues.[4] **Gadoversetamide** distributes in the extracellular fluid and does not cross the intact blood-brain barrier.[3]

Quantitative Data: Pharmacokinetics of Gadoversetamide

The pharmacokinetic profile of intravenously administered **Gadoversetamide** has been well-characterized. The data conforms to a two-compartment open model.[4]

Table 2: Pharmacokinetic Parameters of Gadoversetamide in Healthy Subjects.[4]

Parameter	Mean \pm SD
Distribution Half-life ($t_{1/2\alpha}$)	13.3 \pm 6.8 minutes
Elimination Half-life ($t_{1/2\beta}$)	103.6 \pm 19.5 minutes
Volume of Distribution at Steady State (Vdss)	162 \pm 25 mL/kg
Renal Clearance	69 \pm 15.4 mL/hr/kg
Plasma Clearance	72 \pm 16.3 mL/hr/kg

Table 3: Elimination of Gadoversetamide.[2][4]

Elimination Route/Method	Percentage of Dose Eliminated	Timeframe
Urinary Excretion	95.5 \pm 17.4%	24 hours
Hemodialysis (Session 1)	70%	2 hours post-injection
Hemodialysis (Session 2)	93%	48 hours post-injection
Hemodialysis (Session 3)	98%	120 hours post-injection

Experimental Protocols

Synthesis of Versetamide (DTPA-BMEA)

The synthesis of **Versetamide** (diethylenetriamine pentaacetic acid bismethoxyethylamide or DTPA-BMEA) involves the reaction of DTPA-bisanhydride with 2-methoxyethylamine.[5]

Materials:

- DTPA-bisanhydride
- 2-methoxyethylamine

Procedure:

- React DTPA-bisanhydride with 2-methoxyethylamine.

- Maintain the reaction temperature at 50°C for 4 hours.[5]
- The resulting product is **Versetamide** (DTPA-BMEA). The reported yield for this reaction is 93.5%.[5]

Preparation of Gadoversetamide Injection

Gadoversetamide is formed by reacting **Versetamide** with gadolinium(III) oxide.[5] The final injection is a sterile, aqueous solution.[6]

Materials:

- **Versetamide** (DTPA-BMEA)
- Gadolinium(III) oxide
- Calcium **versetamide** sodium
- Calcium chloride dihydrate
- Water for Injection
- Sodium hydroxide and/or hydrochloric acid for pH adjustment

Procedure:

- React **Versetamide** with gadolinium(III) oxide at 60-65°C for 3 hours to produce Gadoversetamide.[5] The reported final yield is 80.7%.[5]
- Prepare a sterile, nonpyrogenic, clear, and colorless to pale yellow aqueous solution containing:
 - 330.9 mg/mL of Gadoversetamide (0.5 mmol/mL)[6]
 - 28.4 mg/mL of calcium **versetamide** sodium (0.05 mmol/mL)[6]
 - 0.7 mg/mL of calcium chloride dihydrate (0.005 mmol/mL)[6]
- Use water for injection as the solvent.[6]

- Adjust the pH of the final solution to 5.5-7.5 using sodium hydroxide and/or hydrochloric acid.
[6]

Quality Control Assays for Gadoversetamide

The following assays are based on the USP monograph for Gadoversetamide.[7]

5.3.1. Assay for Gadoversetamide

- Mobile phase: Dissolve 1.5 g of boric acid in approximately 950 mL of water. Adjust the pH to 6.8 with ammonium hydroxide, add 15 mL of acetonitrile, and dilute with water to 1000 mL. Filter and degas the solution.[7]
- Standard preparations: Prepare solutions of USP Gadoversetamide RS in the Mobile phase at known concentrations of about 0.8, 1.0, and 1.2 mg/mL.[7]
- Assay preparation: Accurately weigh about 100 mg of Gadoversetamide, dissolve in and dilute with the Mobile phase to 100 mL.[7]
- Chromatographic system: A liquid chromatograph equipped with a 205-nm detector and a 4.6-mm × 250-mm column containing 5-μm packing L1. Maintain the column temperature at approximately 50°C with a flow rate of about 1 mL per minute.[7]
- Procedure: Chromatograph the Standard preparations and the Assay preparation, and record the peak responses. Plot the responses of the Standard preparations versus concentration and determine the concentration of the Assay preparation from the standard curve.[7]

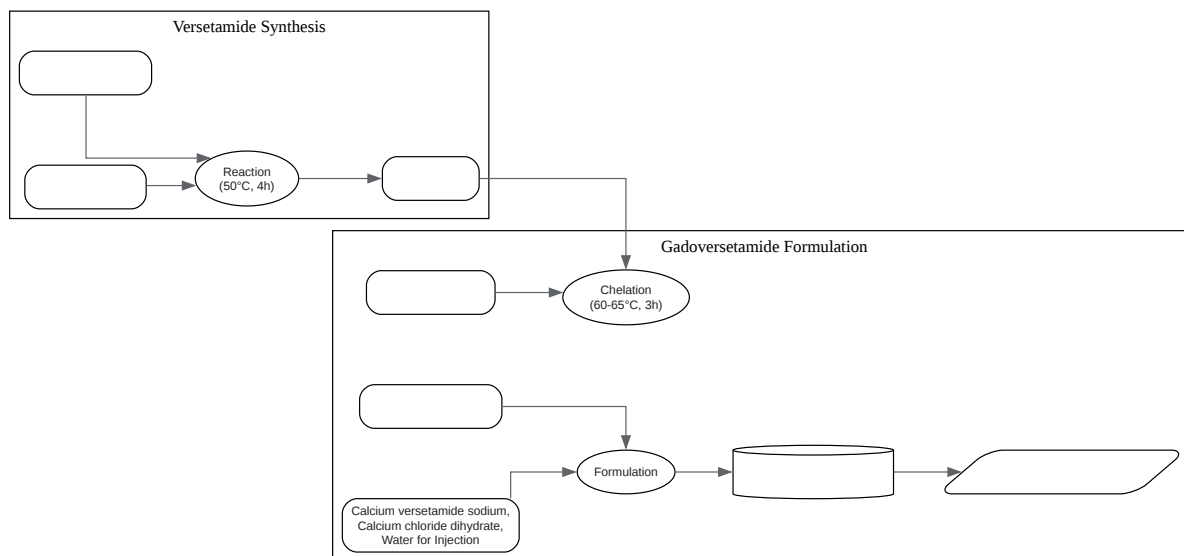
5.3.2. Lanthanide Selectivity Test

- Reagent: Prepare a 1.5×10^{-4} M arsenazo (III) solution by dissolving 30 mg of arsenazo (III) and 160 mg of urea in 100 mL of water, adding 1.6 mL of nitric acid, and diluting with water to 250 mL.[7]
- Procedure: Add 10 mg of Gadoversetamide to 1.0 mL of the arsenazo (III) solution and mix. A color change from wine-red to green-blue indicates the presence of gadolinium.[7]

5.3.3. Limit of Free 2-Methoxyethylamine

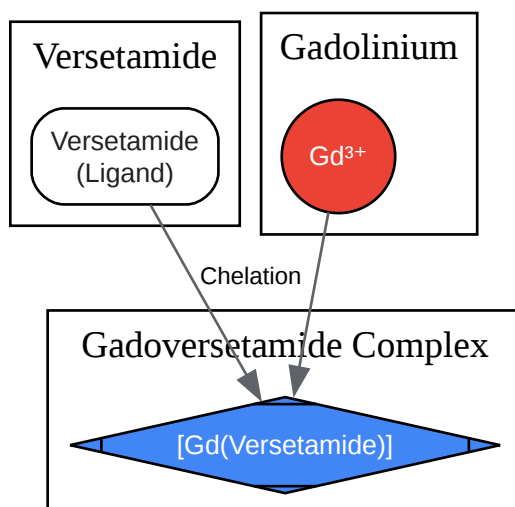
- o-Phthalaldehyde reagent: Dissolve 25 mg of o-phthalaldehyde in 0.75 mL of methanol, add 25 mL of 0.4 M Borate buffer (pH 10.0) and 25 μ L of 2-mercaptoethanol.[\[7\]](#)
- Standard solutions: Prepare aqueous solutions of 2-methoxyethylamine at known concentrations of about 1, 20, and 50 μ g/mL. Derivatize by adding an equal volume of the o-Phthalaldehyde reagent immediately before injection.[\[7\]](#)
- Test solution: Dissolve about 250 mg of Gadoversetamide in water to a final volume of 5 mL.[\[7\]](#)
- Procedure: Analyze by a suitable chromatographic method.[\[7\]](#)

Visualizations



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Caption: Workflow for the synthesis of **Versetamide** and formulation of Gadoversetamide injection.



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Caption: Chelation of the gadolinium ion (Gd^{3+}) by **Versetamide** to form the stable **Gadoversetamide** complex.

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